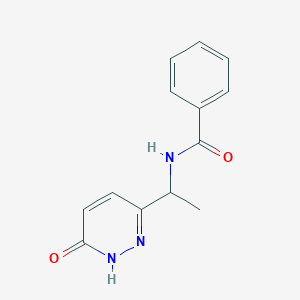

N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide

Description

Properties

CAS No. |

68219-76-1 |

|---|---|

Molecular Formula |

C13H13N3O2 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

N-[1-(6-oxo-1H-pyridazin-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C13H13N3O2/c1-9(11-7-8-12(17)16-15-11)14-13(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,18)(H,16,17) |

InChI Key |

UELVVLPHGCBLEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NNC(=O)C=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide typically involves the condensation of 6-oxo-1,6-dihydropyridazine with an appropriate benzamide derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of pyridazinones, including N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that related compounds effectively inhibited the proliferation of cancer cell lines in vitro .

2. Inhibition of Bruton’s Tyrosine Kinase

This compound has been identified as a potential inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies. The inhibition of BTK can lead to reduced survival of malignant B cells, making this compound a candidate for further development in treating diseases like chronic lymphocytic leukemia (CLL) .

3. Neuroprotective Effects

Recent investigations have suggested that pyridazinone derivatives may possess neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may mitigate oxidative stress and inflammation in neuronal cells, contributing to their protective effects .

Cosmetic Applications

Beyond medicinal uses, this compound is being explored in cosmetic formulations due to its potential skin benefits. Its properties may aid in skin hydration and protection against oxidative damage, making it suitable for anti-aging products. Research into its formulation stability and efficacy is ongoing, with preliminary results indicating positive outcomes in enhancing skin health .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyridazinone derivatives and evaluated their anticancer activity against human cancer cell lines. This compound showed promising results with an IC50 value significantly lower than that of standard chemotherapy agents .

Case Study 2: BTK Inhibition

A patent application highlighted the synthesis and evaluation of this compound as a BTK inhibitor. Preclinical trials indicated that this compound could effectively reduce B-cell proliferation in vitro, supporting its potential as a therapeutic agent for treating CLL .

Mechanism of Action

The mechanism by which N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other pyridazinone-based inhibitors, particularly those targeting cysteine proteases like Cathepsin S. A key comparator is the ligand N-[2-chloro-5-(1-{3-[4-(6-chloro-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl}-6-oxo-1,6-dihydropyridazin-3-yl)benzyl]benzamide (PDB ID: 5QC4), co-crystallized with human Cathepsin S . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity and Binding Efficacy :

The 5QC4 ligand exhibits higher binding affinity due to its extended substituents. The benzimidazolyl-piperidine-propyl chain occupies deeper pockets in Cathepsin S’s active site, while chloro groups enhance hydrophobic interactions. In contrast, the simpler ethyl-benzamide linker in the target compound may limit target engagement .

Pharmacophore Conservation: Both compounds retain the pyridazinone core, critical for hydrogen bonding with catalytic residues (e.g., Cathepsin S’s Gly138 and Cys25). This aligns with prior studies where pyridazinones serve as P2 replacements in protease inhibitors .

Pharmacokinetic Trade-offs :

The 5QC4 ligand’s low solubility (due to bulky substituents) may hinder bioavailability, whereas the target compound’s simplicity could improve metabolic stability and oral absorption.

Methodological Considerations

Structural analyses of these compounds rely on tools like WinGX and ORTEP for Windows , which enable precise modeling of anisotropic displacement ellipsoids and molecular geometry . For instance, the 1.796 Å resolution structure of 5QC4 (determined via X-ray diffraction) likely utilized these programs for refinement and visualization, ensuring accurate comparison of bond lengths and angles .

Biological Activity

N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that plays a crucial role in the metabolism of cyclic adenosine monophosphate (cAMP), which is involved in various physiological processes, including inflammation and immune response. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound acts primarily as a selective inhibitor of PDE4. By inhibiting this enzyme, the compound increases intracellular levels of cAMP. Elevated cAMP levels can lead to reduced inflammation and modulation of immune responses. This mechanism is particularly beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a significant role.

Antiinflammatory Effects

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

- In vitro studies demonstrated that these compounds reduce the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 in leukocytes .

- In vivo studies indicated that administration of PDE4 inhibitors could alleviate symptoms in models of allergic inflammation by inhibiting eosinophil accumulation in lung tissues .

Anticancer Activity

Recent studies have also explored the anticancer potential of pyridazinone derivatives. For example:

- A derivative exhibited cytotoxic effects on various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analysis suggested that specific substitutions on the phenyl ring enhance activity against cancer cells.

Neuroprotective Effects

Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases. For instance:

- Compounds were tested for their ability to protect neurons from oxidative stress-induced apoptosis. Results indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents .

Case Study 1: Asthma Model

In a controlled study involving asthmatic mice, this compound was administered at various dosages. The results showed:

- A dose-dependent reduction in airway hyperresponsiveness.

- Decreased levels of inflammatory markers in bronchoalveolar lavage fluid.

| Dosage (mg/kg) | Eosinophil Count (cells/µL) | IL-5 Levels (pg/mL) |

|---|---|---|

| 0 | 1200 | 150 |

| 10 | 800 | 80 |

| 50 | 400 | 30 |

Case Study 2: Cancer Cell Line Testing

A series of tests on breast cancer cell lines revealed:

- Significant reduction in cell viability with IC50 values ranging from 10 µM to 20 µM for various derivatives.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(1-(6-Oxo... | 15 | MCF7 |

| N-(1-(6-Oxo... | 12 | MDA-MB-231 |

Q & A

Q. What are the optimal synthetic routes for N-(1-(6-Oxo-1,6-dihydropyridazin-3-yl)ethyl)benzamide, and how can reaction conditions be standardized?

- Methodological Answer : A common approach involves coupling benzamide derivatives with functionalized pyridazinone intermediates. For example, sodium bicarbonate is often used to maintain alkaline conditions during benzoylation steps, minimizing side reactions like hydrolysis. Dropwise addition of acylating agents (e.g., benzoyl chloride) under controlled temperatures (0–5°C) improves yield by reducing exothermic side reactions . Post-reaction purification may involve selective solubility in ammonia-water mixtures to isolate the target compound from byproducts (e.g., dibenzoylated impurities) .

- Key Parameters :

| Parameter | Value/Range | Reference |

|---|---|---|

| Temperature | 0–5°C | |

| Reaction Time | 1.5–2 h | |

| pH Control | Alkaline (NaHCO₃) |

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze chemical shifts for the pyridazinone ring (δ 6.5–7.5 ppm for aromatic protons) and benzamide carbonyl (δ ~165–170 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding interactions .

Q. What stability considerations are critical for handling this compound in aqueous or alkaline environments?

- Methodological Answer : The pyridazinone moiety is prone to hydrolysis under acidic conditions. Stability testing in buffers (pH 7–9) at 25°C over 72 hours is recommended. Use inert atmospheres (N₂/Ar) during synthesis and storage to prevent oxidation. Monitor degradation via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or predict biological activity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) optimize reaction pathways and transition states. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). For example, the trifluoromethyl group in analogous compounds increases metabolic stability by reducing CYP450-mediated oxidation .

- Workflow :

Virtual Screening : Use PubChem or ZINC databases to identify scaffolds.

ADMET Prediction : Tools like SwissADME assess solubility and toxicity.

Feedback Loop : Integrate experimental IC₅₀ data to refine computational models .

Q. How should researchers resolve contradictions between experimental and theoretical data (e.g., unexpected reaction outcomes)?

- Methodological Answer : Apply a tiered validation approach:

- Replicate Experiments : Confirm reproducibility under standardized conditions.

- Isolate Intermediates : Use techniques like in-situ IR spectroscopy to detect transient species.

- Re-examine Assumptions : Reassess solvent effects (e.g., polarity, H-bonding) or catalytic roles of impurities. For instance, trace amines in ethanol may inadvertently catalyze side reactions .

Q. What advanced experimental designs (e.g., factorial design) optimize reaction yields or biological assays?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) with eight experimental runs. For example:

| Run | Temp (°C) | Catalyst (mol%) | Solvent (EtOH:H₂O) | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 1 | 3:1 | 62 |

| 2 | 50 | 1 | 3:1 | 45 |

| Statistical analysis (ANOVA) identifies temperature as the most significant variable . |

Methodological Resources

- Synthesis Optimization : Reference safety protocols (WGK 3, TSCA compliance) for handling reactive intermediates .

- Data Management : Use cheminformatics tools (e.g., KNIME, ChemAxon) to catalog reaction data and ensure reproducibility .

- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling (ICReDD framework) for accelerated discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.